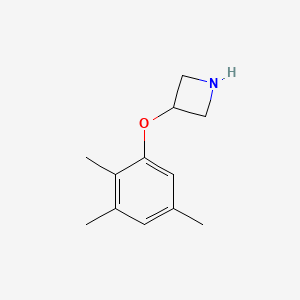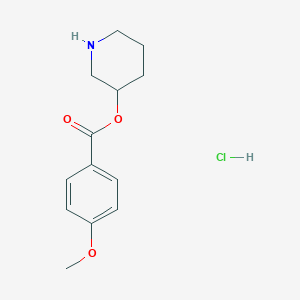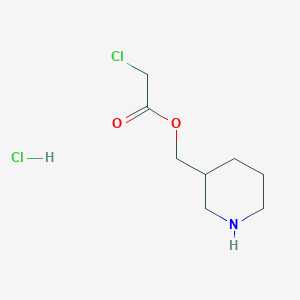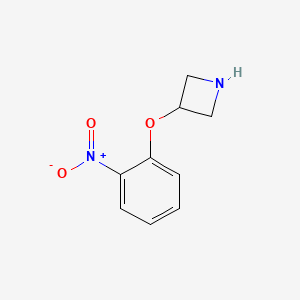
1-Bromo-2-(bromomethyl)-4-iodobenzene
描述
1-Bromo-2-(bromomethyl)-4-iodobenzene is an organic compound with the molecular formula C7H5Br2I It is a halogenated derivative of benzene, featuring bromine and iodine atoms attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
1-Bromo-2-(bromomethyl)-4-iodobenzene can be synthesized through several methods. One common approach involves the bromination of 2-(bromomethyl)-4-iodobenzene using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction typically occurs under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. The use of automated systems and advanced analytical techniques ensures consistent product quality.
化学反应分析
Types of Reactions
1-Bromo-2-(bromomethyl)-4-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or iodine atoms are replaced by other nucleophiles. Common reagents for these reactions include sodium hydroxide (NaOH) and potassium cyanide (KCN).
Reduction Reactions: The compound can be reduced to form corresponding dehalogenated products. Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Oxidation Reactions: Oxidation of this compound can lead to the formation of various oxidized derivatives. Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typically employed.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), dimethyl sulfoxide (DMSO) as a solvent.
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with palladium catalyst (Pd/C).
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with potassium cyanide (KCN) can yield 2-(cyanomethyl)-4-iodobenzene, while reduction with lithium aluminum hydride (LiAlH4) can produce 2-(methyl)-4-iodobenzene.
科学研究应用
1-Bromo-2-(bromomethyl)-4-iodobenzene has several scientific research applications:
Organic Synthesis: It serves as a versatile building block for the synthesis of more complex organic molecules. Its halogen atoms can be selectively replaced or modified to create a wide range of derivatives.
Material Science: The compound is used in the development of advanced materials, such as liquid crystals and polymers, due to its unique electronic and structural properties.
Medicinal Chemistry: Researchers explore its potential as a precursor for the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound’s reactivity and functional groups make it useful in studying biochemical pathways and interactions at the molecular level.
作用机制
The mechanism by which 1-Bromo-2-(bromomethyl)-4-iodobenzene exerts its effects depends on the specific reaction or application. In nucleophilic substitution reactions, the bromine or iodine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms to which they are attached. This process involves the formation of a transition state and the subsequent release of the leaving group.
In reduction reactions, the compound undergoes electron transfer processes, leading to the removal of halogen atoms and the formation of reduced products. The specific molecular targets and pathways involved vary depending on the reaction conditions and the nature of the reducing agent.
相似化合物的比较
1-Bromo-2-(bromomethyl)-4-iodobenzene can be compared with other similar compounds, such as:
1-Bromo-4-(bromomethyl)-2-chlorobenzene: This compound features a chlorine atom instead of an iodine atom, resulting in different reactivity and applications.
1-Bromo-2-(bromomethyl)benzene: Lacking the iodine atom, this compound has distinct chemical properties and uses.
1-Bromopropane: Although structurally different, it shares some reactivity patterns with this compound due to the presence of bromine atoms.
The uniqueness of this compound lies in its combination of bromine and iodine atoms, which confer specific reactivity and versatility in various chemical reactions and applications.
属性
IUPAC Name |
1-bromo-2-(bromomethyl)-4-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2I/c8-4-5-3-6(10)1-2-7(5)9/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUXVQLWVDZQCMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)CBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70697087 | |
| Record name | 1-Bromo-2-(bromomethyl)-4-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70697087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
289617-98-7 | |
| Record name | 1-Bromo-2-(bromomethyl)-4-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70697087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[3,4-Dihydro-1(2H)-quinolinyl]-N'-hydroxybenzenecarboximidamide](/img/structure/B1395057.png)

![2-[4-(2-Pyrrolidinylmethyl)-1-piperazinyl]-1-ethanol dihydrochloride](/img/structure/B1395059.png)
![2-[4-Amino(methyl)-2-(trifluoromethyl)anilino]-1-ethanol](/img/structure/B1395060.png)
![2-[2-(Pentyloxy)ethyl]piperidine hydrochloride](/img/structure/B1395061.png)
![3-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1395068.png)


![5-[4-(Methylsulfonyl)-3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazol-2(3H)-one](/img/structure/B1395073.png)
![5-[5-(2-Methyl-1,3-thiazol-4-yl)isoxazol-3-yl]-1,3,4-oxadiazol-2(3H)-one](/img/structure/B1395074.png)
![4-[6-(Trifluoromethyl)pyridazin-3-yl]morpholine](/img/structure/B1395075.png)


![3-(Chloromethyl)-4-[(2-chloropyridin-3-YL)methylidene]-1,2-oxazol-5-one](/img/structure/B1395079.png)
